Sephin1
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Overview
Description
Sephin1 is a small molecule that has garnered significant attention in the scientific community due to its potential therapeutic applications. It is a derivative of guanabenz and functions primarily by inhibiting the dephosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This inhibition prolongs the integrated stress response, an adaptive mechanism that protects cells from various stresses, including the accumulation of misfolded proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sephin1 is synthesized through a series of chemical reactions starting from guanabenz. The synthesis involves the modification of guanabenz to enhance its selectivity and reduce its adverse effects on the alpha-2-adrenergic system. The specific synthetic route and reaction conditions are proprietary and detailed in scientific literature .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Sephin1 primarily undergoes reactions related to its role as an inhibitor of eIF2α dephosphorylation. It does not participate in typical chemical reactions like oxidation, reduction, or substitution in its therapeutic context .
Common Reagents and Conditions: The primary reagents involved in the synthesis and application of this compound include guanabenz and various solvents and catalysts used in the modification process. The reaction conditions are carefully controlled to ensure the stability and efficacy of the compound .
Major Products Formed: The major product formed from the synthesis of this compound is the compound itself, which is then used in various therapeutic applications. There are no significant by-products reported in the literature .
Scientific Research Applications
Sephin1 has a wide range of scientific research applications, particularly in the fields of neurodegenerative diseases and cellular stress responses. Some of its notable applications include:
Neuroprotection: this compound has shown promise in protecting neurons against excitotoxicity and other forms of cellular stress.
Antiviral Activity: Recent studies have explored the antiviral properties of this compound, demonstrating its effectiveness against both RNA and DNA viruses in cell culture.
Mechanism of Action
Sephin1 is often compared to guanabenz, its parent compound. While both compounds inhibit eIF2α dephosphorylation, this compound is more selective and does not have the adverse effects on the alpha-2-adrenergic system that guanabenz does . Other similar compounds include salubrinal and GSK2606414, which also modulate the integrated stress response but through different mechanisms .
Comparison with Similar Compounds
- Guanabenz
- Salubrinal
- GSK2606414
Sephin1’s unique selectivity and reduced side effects make it a promising candidate for therapeutic applications in various diseases involving cellular stress and protein misfolding.
Properties
CAS No. |
951441-04-6 |
---|---|
Molecular Formula |
C8H9ClN4 |
Molecular Weight |
196.64 g/mol |
IUPAC Name |
2-[(Z)-(2-chlorophenyl)methylideneamino]guanidine |
InChI |
InChI=1S/C8H9ClN4/c9-7-4-2-1-3-6(7)5-12-13-8(10)11/h1-5H,(H4,10,11,13)/b12-5- |
InChI Key |
PDWJALXSRRSUHR-XGICHPGQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N\N=C(N)N)Cl |
SMILES |
C1=CC=C(C(=C1)C=NN=C(N)N)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN=C(N)N)Cl |
Appearance |
Solid powder |
13098-73-2 | |
Purity |
>95% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
24.8 [ug/mL] (The mean of the results at pH 7.4) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Sephin1; Sephin-1; Sephin 1, icerguastatum; icerguastat |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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